molecular formula C17H25N5O B2447723 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-12-8

2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2447723
CAS No.: 2097895-12-8
M. Wt: 315.421
InChI Key: BGVAGARNZXGAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific research applications, biological targets, and mechanism of action for 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one are not currently established in the scientific literature and require further investigation. This compound features a complex molecular architecture combining piperidine, pyrazol, and dihydropyridazinone pharmacophores, suggesting potential for diverse biological activity. Researchers can explore its utility as a novel chemical scaffold in medicinal chemistry programs, particularly for probing undiscovered biological pathways or as a lead structure for optimization. Its structural characteristics merit investigation into possible interactions with enzyme families or receptor subtypes. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-14(2)12-20-10-6-15(7-11-20)13-22-17(23)5-4-16(19-22)21-9-3-8-18-21/h3-5,8-9,14-15H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVAGARNZXGAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}

This structure features a piperidine ring, a pyrazole moiety, and a dihydropyridazine core, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the piperidine and pyrazole rings is often associated with significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of piperidine display moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. Preliminary data suggests that this compound may demonstrate promising AChE inhibitory activity, which could be beneficial in neurodegenerative disease management .

3. Anticancer Potential

Similar compounds have shown anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The structural features of this compound suggest potential interactions with cellular targets involved in cancer progression .

The biological activity of this compound may involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, leading to altered signaling pathways.
  • Molecular Docking Studies : In silico studies have indicated favorable binding affinities to various biological targets, suggesting a multi-target mechanism of action .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

StudyCompoundActivityFindings
Piperidine derivativesAntimicrobialModerate to strong activity against several bacterial strains
Acetylcholinesterase inhibitorsNeuroprotectiveSignificant inhibition observed with IC50 values indicating potency
Anticancer agentsAntitumorInduction of apoptosis in various cancer cell lines

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound with high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including alkylation of the piperidine ring, coupling of the pyrazole moiety, and cyclization to form the pyridazinone core. Key steps include:

  • Alkylation of 1-(2-methylpropyl)piperidin-4-yl methanol under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to introduce the methylpropyl group .
  • Pyrazole coupling via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring strict temperature control (60–80°C) and inert atmosphere .
  • Cyclization using dehydrating agents (e.g., POCl₃) to form the dihydropyridazinone ring . Characterization via ¹H/¹³C NMR, HPLC (>98% purity), and HRMS is critical to confirm structural integrity .

Q. How can researchers validate the compound’s structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze peak splitting patterns to confirm substituent positions (e.g., pyrazole protons at δ 7.5–8.5 ppm, piperidine methyl groups at δ 1.0–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.212) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect byproducts .

Intermediate Research Questions

Q. What experimental strategies are used to evaluate the compound’s biological activity in vitro?

Methodological Answer:

  • Enzyme inhibition assays: Use fluorescence-based or radiometric assays to measure IC₅₀ values against target enzymes (e.g., kinases, proteases). Include positive controls (e.g., staurosporine) and triplicate runs .
  • Cellular assays: Test cytotoxicity (MTT assay) and receptor binding (e.g., GPCRs via cAMP quantification) in cell lines (e.g., HEK293). Normalize data to vehicle controls .
  • Dose-response curves (1 nM–100 µM) to determine EC₅₀/IC₅₀ values .

Q. How should researchers handle discrepancies in bioactivity data across different assays?

Methodological Answer:

  • Source analysis: Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) that may alter compound activity .
  • Orthogonal validation: Repeat assays using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Statistical rigor: Apply ANOVA or Tukey’s test to assess significance of variations .

Advanced Research Questions

Q. What computational and crystallographic approaches are suitable for studying its 3D structure and binding modes?

Methodological Answer:

  • X-ray crystallography: Co-crystallize the compound with target proteins (e.g., kinases) using sitting-drop vapor diffusion. Refine structures with SHELXL (for small molecules) or CCP4 (for macromolecules) .
  • Molecular docking (AutoDock Vina): Simulate binding poses using the protein’s PDB structure. Validate with MM/GBSA free-energy calculations .
  • MD simulations (GROMACS): Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Methodological Answer:

  • Analog synthesis: Modify substituents (e.g., replace pyrazole with triazole; vary piperidine alkyl chains) and test bioactivity .
  • SAR Table Example:
ModificationIC₅₀ (nM)Solubility (µg/mL)
Pyrazole → Triazole15 ± 212
Piperidine → Azetidine85 ± 1045
  • Key trend: Bulky substituents reduce potency but improve solubility .

Q. What methodologies address contradictions in metabolic stability data across species?

Methodological Answer:

  • In vitro microsomal assays: Compare hepatic clearance in human vs. rodent liver microsomes. Use LC-MS/MS to quantify parent compound depletion .
  • CYP450 inhibition screening: Identify species-specific isoforms (e.g., CYP3A4 in humans vs. CYP3A2 in rats) responsible for metabolic differences .
  • Cross-species molecular modeling: Align CYP450 active sites to predict metabolite formation .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in lab settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Acute toxicity testing: Perform LD₅₀ studies in rodents (OECD Guideline 423) prior to in vivo research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.